molecular formula C12H17N3O2 B14389744 5-(Hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one CAS No. 88235-70-5

5-(Hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one

Cat. No.: B14389744
CAS No.: 88235-70-5
M. Wt: 235.28 g/mol
InChI Key: USFMPYJRUOOMMZ-UHFFFAOYSA-N
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Description

5-(Hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one is a chemical compound with a unique structure that includes a hydroxyamino group, a phenyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,4-trimethyl-1-phenylimidazolidin-2-one with hydroxylamine under acidic or basic conditions to introduce the hydroxyamino group. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(Hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: A compound with a similar hydroxyamino group but different ring structure.

    4,5-Disubstituted Pyrimidine Analogs: Compounds with similar functional groups but different core structures.

Uniqueness

5-(Hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

88235-70-5

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-(hydroxyamino)-3,4,4-trimethyl-1-phenylimidazolidin-2-one

InChI

InChI=1S/C12H17N3O2/c1-12(2)10(13-17)15(11(16)14(12)3)9-7-5-4-6-8-9/h4-8,10,13,17H,1-3H3

InChI Key

USFMPYJRUOOMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)N1C)C2=CC=CC=C2)NO)C

Origin of Product

United States

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